molecular formula C10H15N3 B12958140 3-Cyclopropyl-4-(pyrrolidin-3-yl)-1H-pyrazole

3-Cyclopropyl-4-(pyrrolidin-3-yl)-1H-pyrazole

Cat. No.: B12958140
M. Wt: 177.25 g/mol
InChI Key: LJCWFGAVWIVSSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-4-(pyrrolidin-3-yl)-1H-pyrazole is a pyrazole derivative characterized by a cyclopropyl group at position 3 and a pyrrolidin-3-yl substituent at position 4 of the pyrazole ring. Pyrazole derivatives are widely explored in medicinal chemistry due to their structural versatility and biological relevance.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

5-cyclopropyl-4-pyrrolidin-3-yl-1H-pyrazole

InChI

InChI=1S/C10H15N3/c1-2-7(1)10-9(6-12-13-10)8-3-4-11-5-8/h6-8,11H,1-5H2,(H,12,13)

InChI Key

LJCWFGAVWIVSSJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=C(C=NN2)C3CCNC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-4-(pyrrolidin-3-yl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with a suitable diketone or ketoester to form the pyrazole ring. The pyrrolidinyl group can be introduced through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-4-(pyrrolidin-3-yl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrazole ring or the pyrrolidinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Activity

Research has indicated that derivatives of pyrazole, including 3-Cyclopropyl-4-(pyrrolidin-3-yl)-1H-pyrazole, exhibit significant anticancer properties. For example, compounds with similar structures have shown promising results against various cancer cell lines, including:

CompoundCell LineIC50 (µM)
This compoundHCT116 (colon carcinoma)0.300
Other pyrazole derivativesMCF-7 (breast cancer)0.390
4,5-dihydro-3(2H)-pyridazinone derivativesMultiple lines0.580

These findings suggest that the compound may function as an effective inhibitor of tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

1.2 Anti-inflammatory Properties

The modulation of inflammatory pathways is another critical application of this compound. Studies have highlighted its potential in treating conditions like rheumatoid arthritis and inflammatory bowel disease by targeting specific receptors involved in the inflammatory response .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions that can be optimized for yield and purity. Various derivatives have been synthesized to enhance biological activity or selectivity against specific targets.

Synthesis MethodKey ReagentsYield (%)
Cyclization of cyclopropyl hydrazine with pyrrole derivativesAcid catalysts85%

These synthetic routes are essential for producing sufficient quantities for biological testing and further development into therapeutic agents.

Case Studies

Several case studies illustrate the practical applications of this compound in research:

Case Study 1: Cancer Therapy
A study evaluated the efficacy of this compound against human colon carcinoma cells. Results showed significant inhibition of cell growth with an IC50 value indicating potent activity compared to standard chemotherapeutic agents .

Case Study 2: Pain Management
In a preclinical model, the compound demonstrated effectiveness in reducing pain responses associated with inflammatory conditions by acting on MRGPRX2 pathways, suggesting its potential as a novel analgesic .

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-4-(pyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit or activate certain enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s lower molecular weight (~205 g/mol) may improve oral bioavailability compared to bulkier analogs (e.g., 361–393 g/mol).
  • Boronate esters (e.g., CAS 1020174-04-2) are synthetically valuable but require further modification for biological activity .

Biological Activity

3-Cyclopropyl-4-(pyrrolidin-3-yl)-1H-pyrazole is a compound that has garnered attention due to its potential biological activities, particularly in the fields of anti-inflammatory, antitumor, and antimicrobial effects. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Synthesis

The compound is characterized by the presence of a cyclopropyl group and a pyrrolidine moiety attached to a pyrazole ring. This structural configuration is significant as it influences the compound's pharmacological properties. The synthesis typically involves multi-step reactions that create the pyrazole core, followed by modifications to introduce the cyclopropyl and pyrrolidinyl substituents.

1. Anti-inflammatory Activity

Research has demonstrated that pyrazole derivatives exhibit notable anti-inflammatory properties. For instance, compounds similar to this compound have shown significant inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages, indicating their potential as anti-inflammatory agents . The mechanism often involves the suppression of pro-inflammatory cytokines such as TNF-α.

CompoundIC50 (μg/mL)Reference
This compoundTBDTBD
Diclofenac Sodium54.65

2. Antitumor Activity

Pyrazole derivatives have been explored for their antitumor effects, particularly against specific cancer cell lines. Studies indicate that certain pyrazole compounds can inhibit key signaling pathways involved in tumor growth, such as BRAF(V600E) and EGFR pathways . The ability of these compounds to induce apoptosis in cancer cells further supports their potential as therapeutic agents.

CompoundTargetActivity
This compoundBRAF(V600E)Antitumor
Other PyrazolesVariousInhibitory

3. Antimicrobial Activity

The antimicrobial properties of pyrazoles have been well-documented. This compound has shown efficacy against both Gram-positive and Gram-negative bacteria, with studies revealing minimum inhibitory concentrations (MIC) that suggest strong antimicrobial activity . The mechanism may involve disruption of bacterial cell membranes or interference with metabolic processes.

PathogenMIC (μg/mL)Reference
Staphylococcus aureusTBDTBD
Escherichia coliTBDTBD

Case Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory effects of various pyrazole derivatives, this compound was compared with established anti-inflammatory drugs. Results showed that this compound significantly reduced inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases .

Case Study 2: Antitumor Efficacy

Another investigation focused on the antitumor activity of pyrazole derivatives against human cancer cell lines. The study found that this compound exhibited potent cytotoxicity, leading to cell cycle arrest and apoptosis in cancer cells . This highlights its promise as a candidate for further development in cancer therapy.

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for 3-Cyclopropyl-4-(pyrrolidin-3-yl)-1H-pyrazole, and how is regioselectivity controlled during cyclopropane and pyrrolidine incorporation? A: Synthesis typically involves multi-step functionalization. The pyrazole core is constructed via cyclocondensation of hydrazines with α,β-unsaturated ketones, followed by regioselective cyclopropanation using transition-metal catalysts (e.g., Rh or Pd) to install the cyclopropyl group . Pyrrolidine introduction may employ nucleophilic substitution or cross-coupling (e.g., Buchwald–Hartwig amination) at the 4-position. Regioselectivity is controlled by steric/electronic directing groups (e.g., boronate esters or halides) and optimized reaction conditions (temperature, solvent polarity) .

Structural Characterization

Q: Which spectroscopic and analytical methods are critical for confirming the structure of this compound? A: High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1^1H/13^{13}C NMR identifies substitution patterns (e.g., cyclopropyl CH2_2 signals at δ 0.8–1.2 ppm and pyrrolidine protons at δ 2.5–3.5 ppm). IR spectroscopy verifies NH stretches (~3400 cm1^{-1}) for the pyrazole ring. X-ray crystallography resolves stereochemistry in crystalline derivatives .

Advanced Synthesis Challenges

Q: What are the key challenges in synthesizing derivatives with sterically hindered substituents (e.g., cyclopropyl and pyrrolidine groups)? A: Steric hindrance from the cyclopropyl group can reduce reaction yields during cross-coupling or cyclization. Strategies include:

  • Using bulky ligands (e.g., BippyPhos) in catalytic systems to enhance selectivity .
  • Protecting the pyrrolidine nitrogen with Boc groups to mitigate undesired side reactions .
  • Optimizing solvent systems (e.g., DMF or THF) to improve solubility of intermediates .

Biological Activity Screening

Q: How should researchers design in vitro assays to evaluate the pharmacological potential of this compound? A: Prioritize target-based assays (e.g., kinase inhibition or GPCR binding) using the compound’s structural analogs (e.g., CRF-1 receptor antagonists) . For antimicrobial activity, follow CLSI guidelines with MIC determinations against Gram-positive/negative strains. Anti-inflammatory potential can be assessed via COX-2 inhibition assays .

Computational Modeling

Q: How can molecular docking and QSAR studies guide the optimization of this compound? A: Docking into target proteins (e.g., kinases or enzymes) identifies key interactions (H-bonding with pyrrolidine NH, hydrophobic contacts with cyclopropyl). QSAR models using Hammett constants or logP values predict bioavailability and potency. DFT calculations assess electronic effects of substituents on reactivity .

Data Contradictions

Q: How to resolve discrepancies in reported biological activity across studies? A: Cross-validate purity (>95% by HPLC) and stereochemical consistency (via chiral chromatography or NOESY). Replicate assays under standardized conditions (pH, temperature). Compare with structurally validated analogs (e.g., methyl ester derivatives) to isolate substituent effects .

Derivative Design

Q: What structural modifications enhance the compound’s pharmacokinetic properties? A: Introduce electron-withdrawing groups (e.g., sulfonyl or trifluoromethyl) at the 5-position to improve metabolic stability. Replace pyrrolidine with spirocyclic amines to reduce off-target interactions. Boronate ester derivatives (e.g., CAS 1020174-04-2) enhance solubility for in vivo studies .

Stability and Storage

Q: What conditions are optimal for long-term storage of this compound? A: Store under inert atmosphere (N2_2 or Ar) at –20°C in amber vials to prevent photodegradation. Avoid aqueous solutions due to hydrolysis risks (e.g., cyclopropyl ring opening). Lyophilization is recommended for hygroscopic derivatives .

Mechanistic Studies

Q: What techniques elucidate the compound’s mechanism of action in biological systems? A: Use kinetic assays (e.g., SPR or ITC) to measure binding affinity. Isotopic labeling (14^{14}C cyclopropyl) tracks metabolic pathways. Knockout cell lines or CRISPR-Cas9 models identify target proteins .

Interdisciplinary Applications

Q: Beyond pharmacology, what non-therapeutic applications exist for this compound? A: The pyrazole-pyrrolidine scaffold serves as a ligand in catalysis (e.g., asymmetric hydrogenation) . In material science, its rigid structure is explored in metal-organic frameworks (MOFs) for gas storage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.